molecular formula C25H18ClN3O4 B387169 [2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

Cat. No.: B387169
M. Wt: 459.9g/mol
InChI Key: MQVJQCYKBIQWJW-JFLMPSFJSA-N
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Description

[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate is a complex organic compound with the molecular formula C25H18ClN3O4 and a molecular weight of 459.88 g/mol This compound is characterized by its unique structure, which includes a quinoline moiety, a carbohydrazonoyl group, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Carbohydrazonoyl Group: The carbohydrazonoyl group is introduced through the reaction of the quinoline derivative with hydrazine hydrate and an appropriate acylating agent.

    Formation of the Chlorobenzoate Ester: The final step involves the esterification of the phenolic hydroxyl group with 2-chlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzoate derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and reflux.

    Substitution: Amines, thiols, dimethylformamide (DMF), and room temperature.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. It may also interfere with cellular signaling pathways, resulting in the modulation of gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoline moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H18ClN3O4

Molecular Weight

459.9g/mol

IUPAC Name

[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C25H18ClN3O4/c1-32-23-14-16(10-13-22(23)33-25(31)18-7-3-4-8-19(18)26)15-27-29-24(30)21-12-11-17-6-2-5-9-20(17)28-21/h2-15H,1H3,(H,29,30)/b27-15+

InChI Key

MQVJQCYKBIQWJW-JFLMPSFJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4Cl

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=NC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=NC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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